
1,2,3,4,5-Pentaphenyl-1H-silole
Übersicht
Beschreibung
1,2,3,4,5-Pentaphenyl-1H-silole is a silicon-containing five-membered cyclic diene, known for its unique photophysical properties, particularly its aggregation-induced emission (AIE). This compound has garnered significant interest in the fields of material science and biological technology due to its ability to emit light efficiently in the aggregated state .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentaphenyl-1H-silole can be synthesized through the lithiation of diphenylacetylene, followed by reactions with intermediate dilithiotetraphenylbutadiene . The reaction conditions typically involve the use of strong bases such as n-butyllithium in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory methods, scaled up to meet industrial demands. This involves careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2,3,4,5-Pentaphenyl-1H-silole undergoes various chemical reactions, including:
Substitution: The phenyl groups on the silole ring can be substituted with other functional groups under appropriate conditions, allowing for the creation of derivatives with tailored properties.
Common reagents used in these reactions include strong oxidizing agents and bases, with reaction conditions often requiring inert atmospheres and controlled temperatures to prevent decomposition.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentaphenyl-1H-silole has a wide range of applications in scientific research:
Material Science: Due to its AIE properties, it is used in the development of efficient solid-state light emitters, organic light-emitting diodes (OLEDs), and photovoltaic cells.
Biological Technology: The compound serves as a biocompatible fluorogen for cell imaging and as a visualizing agent for DNA gel electrophoresis.
Chemosensors: It is employed in sensors for detecting chemicals, explosives, and biomacromolecules such as proteins and nucleic acids.
Wirkmechanismus
The unique AIE phenomenon of 1,2,3,4,5-Pentaphenyl-1H-silole is attributed to the restriction of intramolecular motions (RIM). In the solution state, active molecular motions serve as a relaxation channel for the excited state to decay nonradiatively. in the aggregated state, these motions are suppressed due to spatial constraints, promoting radiative decay and efficient light emission .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5-Pentaphenyl-1H-silole is compared with other siloles such as:
- 1,1-Dimethyl-2,3,4,5-tetraphenylsilole (DMTPS)
- 1-Methyl-1,2,3,4,5-pentaphenylsilole (MPPS)
- 1,1,2,3,4,5-Hexaphenylsilole (HPS)
These compounds share similar AIE properties but differ in their substituents, which can affect their photophysical behavior and applications . The uniqueness of this compound lies in its specific phenyl group arrangement, which contributes to its distinct emission characteristics and versatility in various applications.
Eigenschaften
InChI |
InChI=1S/C34H25Si/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYYMDKMTQQVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80785702 | |
| Record name | 1,2,3,4,5-Pentaphenyl-1H-silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80785702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4071-98-1 | |
| Record name | 1,2,3,4,5-Pentaphenyl-1H-silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80785702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



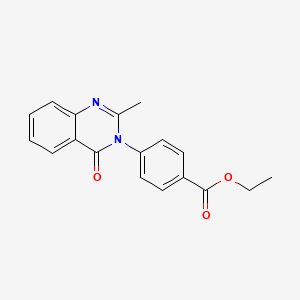
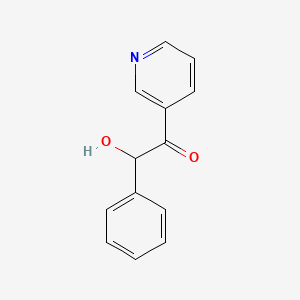
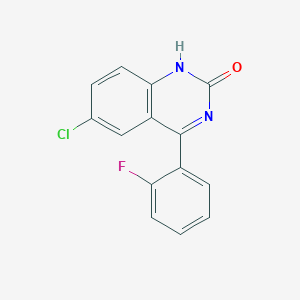
![Bis[2-(acryloyloxy)ethyl] hydrogen phosphate](/img/structure/B3052289.png)
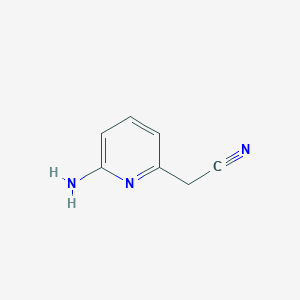
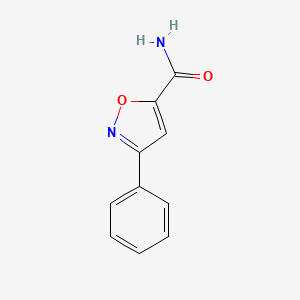
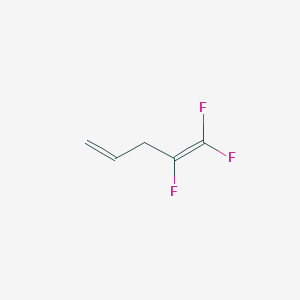
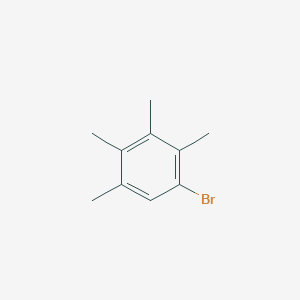
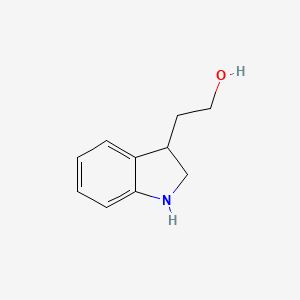
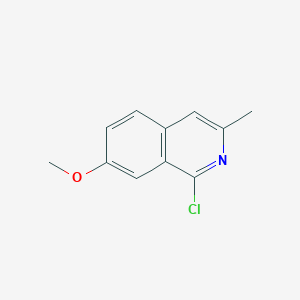
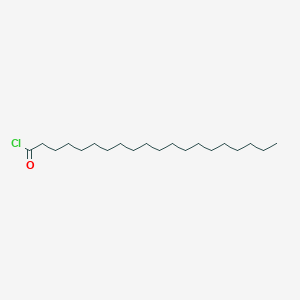
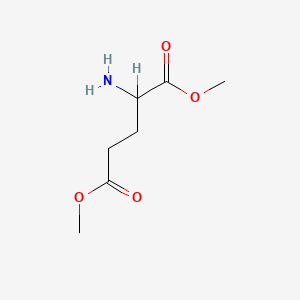
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine](/img/structure/B3052306.png)
